7-Oxodehydroepiandrosterone 3-acetate, commonly referred to as 7-oxo-DHEA, is a derivative of dehydroepiandrosterone (DHEA), which is an intermediate in the biosynthesis of testosterone and estrogens. Unlike DHEA, 7-oxo-DHEA does not convert into sex hormones, but it exhibits several physiological effects. Research has shown that 7-oxo-DHEA can induce thermogenic enzymes in the liver of rats, suggesting a potential role in metabolism and energy expenditure1.
The mechanism of action of 7-oxo-DHEA involves the induction of thermogenic enzymes, such as mitochondrial sn-glycerol-3-phosphate dehydrogenase and cytosolic malic enzyme, in the liver. This induction is more potent with 7-oxo derivatives compared to their parent steroids1. Additionally, 7-oxo-DHEA has been observed to influence the differentiation of preadipocytes by affecting the expression of stearoyl-CoA desaturase (SCD), which correlates with changes in cell size, adiposity, and fatty acid composition3. These findings suggest that 7-oxo-DHEA may be on a metabolic pathway leading to more active steroid hormones and could have therapeutic applications due to its increased activity and inability to convert into testosterone or estrogens1.
7-oxo-DHEA has been shown to have distinct effects on the metabolism of differentiating preadipocyte cells. It increases the level of total fat by elevating the levels of certain fatty acids, which is in contrast to DHEA that reduces the level of total fatty acids. This suggests that 7-oxo-DHEA promotes differentiation of these cells without inducing thermogenic effects typically associated with DHEA3.
In the context of cardiovascular health, DHEA has been reported to act as a pulmonary vasodilator and to inhibit chronic hypoxia-induced pulmonary hypertension. It is hypothesized that 7-oxo-DHEA could share similar properties due to its structural similarity to DHEA. The protective effect of DHEA against hypoxic pulmonary hypertension involves the upregulation of pulmonary artery soluble guanylate cyclase protein expression and augmented vasodilator responsiveness to nitric oxide2. Although the study focuses on DHEA, the potential for 7-oxo-DHEA to exert similar effects warrants further investigation.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9